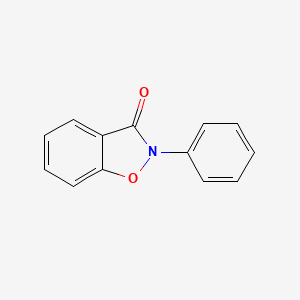

2-Phenyl-1,2-benzoxazol-3-one

描述

Significance of the Benzoxazole (B165842) Scaffold in Contemporary Chemical Research

The benzoxazole ring, an aromatic organic compound formed by the fusion of a benzene (B151609) and an oxazole (B20620) ring, is a privileged scaffold in medicinal chemistry and materials science. wikipedia.orgnih.gov Its structural similarity to natural nucleic bases like guanine (B1146940) and adenine (B156593) allows benzoxazole derivatives to readily interact with biological macromolecules. chemistryjournal.netglobalresearchonline.net This interaction capability is a key reason for their broad spectrum of biological activities. nih.govresearchgate.net

Benzoxazole derivatives are investigated for a wide array of pharmacological applications, including as anticancer, antimicrobial, anti-inflammatory, analgesic, and anticonvulsant agents. globalresearchonline.netresearchgate.netnih.gov For instance, certain derivatives have demonstrated potent antibacterial activity against pathogens like Escherichia coli and moderate antifungal activity against Candida albicans. In addition to medicine, these compounds are used in the development of optical brighteners for detergents, fluorescent probes, and advanced polymers. wikipedia.orgglobalresearchonline.netmdpi.com The stability of the aromatic system, combined with reactive sites that permit functionalization, makes the benzoxazole core a versatile starting material for synthesizing more complex, bioactive structures. wikipedia.orgchemistryjournal.net

Table 1: Selected Applications of Benzoxazole Derivatives

| Application Area | Example of Activity | Reference(s) |

|---|---|---|

| Medicinal Chemistry | Anticancer, Antiviral, Anti-inflammatory, Analgesic | nih.gov, nih.gov |

| Antimicrobial (Antibacterial, Antifungal) | nih.gov, researchgate.net | |

| Neuroprotective, Anticonvulsant | nih.gov, nih.gov | |

| Materials Science | Optical Brighteners in Laundry Detergents | wikipedia.org |

| Fluorescent Probes & Dyes | globalresearchonline.net | |

| Agrochemicals | Herbicidal, Insecticidal, Antiviral Activities | mdpi.com |

Classification and Structural Context of 2-Phenyl-1,2-benzoxazol-3-one as a Benzisoxazole Derivative

While discussed within the broader context of benzoxazole chemistry, it is crucial to make a precise structural distinction. The name "this compound" refers to a derivative of 1,2-benzisoxazole (B1199462) , not 1,3-benzoxazole. wikipedia.orgnih.gov

The core structural difference lies in the arrangement of the heteroatoms in the five-membered ring:

Benzoxazole (1,3-benzoxazole): The oxygen and nitrogen atoms are separated by a carbon atom (position 2). researchgate.net

Benzisoxazole (1,2-benzoxazole): The oxygen and nitrogen atoms are directly bonded to each other. wikipedia.orgresearchgate.net

This seemingly minor difference significantly impacts the molecule's properties. The N-O bond in the benzisoxazole ring is relatively weak, rendering it more reactive and susceptible to chemical transformations compared to the more stable benzoxazole structure. researchgate.net

The compound This compound is more systematically named 2-Phenylbenzo[d]isoxazol-3(2H)-one . nih.gov It consists of a 1,2-benzisoxazole core with a ketone group (=O) at position 3 and a phenyl group attached to the nitrogen atom at position 2. This structure belongs to the benzisoxazolone class of compounds.

Table 2: Structural Comparison of Benzoxazole and Benzisoxazole

| Feature | Benzoxazole | Benzisoxazole |

|---|---|---|

| Systematic Name | 1,3-Benzoxazole | 1,2-Benzoxazole |

| Heteroatom Positions | Oxygen at 1, Nitrogen at 3 | Oxygen at 1, Nitrogen at 2 |

| Key Structural Feature | O-C-N linkage | O-N linkage |

| Relative Stability | More stable | Less stable, more reactive |

Historical Development of Benzoxazolone Chemistry and its Evolution

The study of benzoxazolone and its derivatives has evolved over more than a century. Early preparations of the parent compound, 2(3H)-benzoxazolone, were reported through various methods. These include the condensation of o-aminophenol with reagents like urea (B33335) or ethyl chloroformate, and the reaction of phosgene (B1210022) with o-aminophenol. pw.edu.pl A notable early method involved the Lossen rearrangement of salicylhydroxamic acid derivatives. pw.edu.pl For instance, reactions using thionyl chloride or benzenesulphonyl chloride with salicylhydroxamic acid were found to produce benzoxazolone through an isocyanate intermediate. pw.edu.pl

Modern synthetic chemistry has introduced more efficient techniques. The development of metal-catalyzed cyclization reactions and microwave-assisted synthesis has dramatically improved yields and reduced reaction times from hours to minutes. neu.edu.tr For example, a divergent synthesis method allows for the selective creation of either 3-substituted benzisoxazoles or 2-substituted benzoxazoles from a common intermediate, showcasing advanced regioselective control. organic-chemistry.org These advancements have made a wider array of benzoxazolone and benzisoxazolone derivatives readily accessible for research and development. nih.govresearchgate.net

Scope and Research Trajectories Pertaining to this compound

Research on this compound and its close analogs focuses on their synthesis and potential as versatile chemical building blocks. The synthesis of related N-alkyl-1,3-dihydro-2,1-benzisoxazol-3-ones has been achieved from methyl 2-nitrobenzoates through a multi-step process involving reduction, cyclization, and alkylation. acs.org Another modern approach involves the [3+2] cycloaddition of in-situ generated nitrile oxides and arynes, providing a direct route to functionalized benzisoxazoles under mild conditions. nih.gov

The benzisoxazole core is present in several pharmaceutical products, particularly antipsychotic and anticonvulsant drugs like risperidone (B510) and zonisamide, which drives continued interest in synthesizing new derivatives. nih.govwikipedia.orgchim.it While specific applications for this compound itself are not extensively detailed in publicly available research, its structure makes it a compound of interest for creating more complex molecules. For example, related structures have been synthesized as part of larger molecules intended for biological screening. molport.com The reactivity of the benzisoxazolone ring system allows it to serve as a key intermediate or a scaffold for building libraries of diverse compounds for drug discovery and materials science. nih.govevitachem.com

Table 3: Physicochemical Properties of a Related Compound, 2-Phenylbenzoxazole (B188899)

| Property | Value | Unit | Source |

|---|---|---|---|

| Molecular Formula | C₁₃H₉NO | - | chemeo.com |

| Molecular Weight | 195.22 | g/mol | chemeo.com |

| logP oct/wat | 3.495 | - | chemeo.com |

| Enthalpy of Vaporization (ΔvapH) | 90.90 | kJ/mol | chemeo.com |

Note: Data is for the isomeric 2-Phenyl-1,3-benzoxazole, as detailed data for this compound is limited. This illustrates general properties of the phenyl-benzoxazole framework.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-phenyl-1,2-benzoxazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQBDAUNMLGTOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90495709 | |

| Record name | 2-Phenyl-1,2-benzoxazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90495709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65685-42-9 | |

| Record name | 2-Phenyl-1,2-benzoxazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90495709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Phenyl 1,2 Benzoxazol 3 One and Its Derivatives

Conventional Synthetic Routes and Strategies

Conventional methods for synthesizing the 1,2-benzoxazolone core often rely on fundamental organic reactions like condensation and cyclization, utilizing readily available starting materials.

Condensation Reactions Involving Phenolic and Carbonyl Precursors

The traditional approach to synthesizing benzoxazole (B165842) derivatives, which can be precursors to 2-phenyl-1,2-benzoxazol-3-one, often involves the condensation of 2-aminophenol (B121084) with various carbonyl compounds. rsc.org This foundational reaction can be adapted to produce a wide array of substituted benzoxazoles. rsc.orgresearchgate.net For instance, the condensation of 2-aminophenol with aromatic aldehydes is a common method. nih.gov

In a specific example, the synthesis of 2-(3,4-disubstituted phenyl)benzoxazole derivatives begins with the alkylation of 4-hydroxybenzaldehyde (B117250) or 4-hydroxy-3-methoxybenzaldehyde. mdpi.com The resulting 4-O-alkylated benzaldehydes are then condensed with 2-aminophenol to form Schiff bases, which serve as precursors for the final benzoxazole cyclization. mdpi.com

Cyclization Reactions and Ring-Closure Protocols

Cyclization is a key step in forming the 1,2-benzoxazolone ring system. One established method involves the cyclization of N-substituted salicylhydroxamic acids under Mitsunobu conditions. researchgate.net This approach starts with the conversion of salicylic (B10762653) acid derivatives to the corresponding N-substituted salicylhydroxamic acids, which are then cyclized. researchgate.net

Another strategy is the intramolecular cyclization of ortho-haloanilides. researchgate.net This method has been shown to be effective for a variety of ortho-haloanilides, including iodo-, bromo-, and chloroanilides, demonstrating the versatility of this ring-closure protocol. researchgate.net Similarly, N-(2-halophenyl)benzamides can undergo intramolecular cyclization to form 2-substituted benzoxazoles. researchgate.net

Furthermore, the reaction of 2-aminophenols with β-diketones, catalyzed by a combination of a Brønsted acid and CuI, can yield various 2-substituted benzoxazoles. organic-chemistry.org This method is tolerant of different substituents on the 2-aminophenol ring. organic-chemistry.org

Multi-Step Synthesis Pathways from Established Intermediates

The synthesis of complex benzoxazole derivatives often requires multi-step pathways starting from well-defined intermediates. For example, the synthesis of 2-phenyl-N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}acetamide involves several steps. A common route begins with the reaction of 2-aminopyridine (B139424) with α-bromoketones.

Another multi-step synthesis involves the preparation of 2-(3,4-disubstituted phenyl)benzoxazole derivatives. mdpi.com This process starts with the alkylation of 4-hydroxy benzaldehyde (B42025), followed by a condensation reaction with 2-aminophenol to form Schiff bases. These intermediates then undergo cyclocondensation to yield the final benzoxazole products. mdpi.com

A different pathway involves the treatment of 2-mercaptobenzoxazole (B50546) (2-MBO) with 2-chloroacetyl chloride to give 2-chloroacetyl thio benzoxazole. sapub.org This intermediate is then reacted with hydrazine (B178648) hydrate (B1144303) to form 2-(acetohydrazide) thio benzoxazole, which can be further modified. sapub.org

Synthesis from Salicylic Acid and Analogues for 1,2-Benzoxazolone Systems

Salicylic acid and its analogues are valuable starting materials for the construction of the 1,2-benzoxazolone ring system. ijpsr.comijpsr.com A new synthetic scheme has been developed for the synthesis of substituted 1,2-benzoxazolone derivatives from salicylic acid and its derivatives, allowing for the formation of compounds with substitutions at the 5, 6, and 7 positions. ijpsr.comijpsr.com

The process can involve the conversion of 2-hydroxy benzoic acid into methyl 2-hydroxybenzoate by treatment with oxalyl chloride followed by methanol (B129727). ijpsr.com This ester can then be converted to N,2-dihydroxybenzamide, which upon treatment with carbonyldiimidazole (CDI) in THF at 65°C, undergoes cyclization to form the 1,2-benzoxazol-3(2H)-one. ijpsr.com

Another approach involves the Lossen rearrangement of salicylhydroxamic acid and its derivatives. pw.edu.pl For instance, benzoxazolone can be prepared from salicylhydroxamic acid using formamide. pw.edu.pl Additionally, reacting salicylamide (B354443) with sodium hypochlorite (B82951) in an alkaline solution is a known method for producing benzoxazolone. pw.edu.plgoogle.com

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound and its derivatives has benefited significantly from the development of various catalytic systems.

Transition Metal-Catalyzed Methodologies (e.g., Copper, Palladium, Ruthenium)

Transition metals have proven to be highly effective catalysts for the synthesis of benzoxazoles. rsc.org

Copper-Catalyzed Synthesis:

Copper catalysts are a popular choice due to their commercial availability, lower cost, and reduced cytotoxicity. researchgate.netmedcraveonline.com Copper-catalyzed methods for benzoxazole synthesis often involve the intramolecular O-arylation of 2-halobenzanilides or the direct coupling of 1,2-dihalobenzenes with primary amides or nitriles. researchgate.netmedcraveonline.com For example, the cyclization of ortho-haloanilides can be catalyzed by a combination of CuI and 1,10-phenanthroline. organic-chemistry.org Copper(II) oxide nanoparticles have also been used as a heterogeneous catalyst for the intramolecular cyclization of o-bromoaryl derivatives. organic-chemistry.org

A one-pot synthesis of 2-aryl benzoxazoles can be achieved using copper nanoparticles as a catalyst with o-bromoanilines and acyl chlorides as starting materials. Another approach is the copper-catalyzed hydroamination of alkynones with 2-aminophenols, which produces a variety of functionalized benzoxazole derivatives. researchgate.netrsc.org A copper-catalyzed synthesis of benzoxazoles from free phenols and cyclic oxime esters has also been reported, offering mild reaction conditions that tolerate various functional groups. acs.org

Palladium-Catalyzed Synthesis:

Palladium catalysts are also widely used in the synthesis of benzoxazoles. rsc.org A palladium-supported nanocatalyst has been reported for the one-pot synthesis of 2-phenyl benzoxazole from 2-aminophenol and aldehydes. rsc.org Palladium(II) immobilized on a glucose-functionalized magnetic nanoparticle serves as an efficient catalyst for the one-pot synthesis of 2-substituted benzoxazole derivatives. researchgate.net

Palladium-catalyzed carbonylation and condensation of aromatic halides and o-aminophenols is another route to 2-arylbenzoxazoles. acs.org Furthermore, palladium catalysis enables the three-component coupling of aryl halides, 2-aminophenols, and tert-butyl isocyanide to produce benzoxazoles. organic-chemistry.org

Ruthenium-Catalyzed Synthesis:

Ruthenium catalysts have also been employed in the synthesis of benzoxazoles. A ruthenium complex, RuCl2(PPh3)3, has been shown to catalyze the condensation reaction of 2-aminophenol with primary alcohols to yield 2-substituted benzoxazoles. oup.com This reaction is typically carried out at elevated temperatures in a solvent like toluene. oup.com Another example is the ruthenium-catalyzed acceptorless dehydrogenative coupling reaction of primary alcohols with 2-aminophenol for the one-pot synthesis of benzoxazoles. researchgate.net More recently, a Ru(II)-phosphine catalytic system has been used for the direct ortho-C–H thiolation of 2-arylbenzoxazinones using diaryl disulfides. rsc.org

Table 1: Overview of Catalytic Systems in Benzoxazole Synthesis

| Catalyst Type | Metal | Precursors | Key Features |

|---|---|---|---|

| Homogeneous | Copper | 2-halobenzanilides | Intramolecular O-arylation researchgate.netmedcraveonline.com |

| Homogeneous | Copper | 1,2-dihalobenzenes and amides/nitriles | Direct coupling researchgate.netmedcraveonline.com |

| Heterogeneous | Copper | o-bromoaryl derivatives | Recyclable nanoparticles organic-chemistry.org |

| Homogeneous | Palladium | 2-aminophenol and aldehydes | Nanocatalyst, one-pot synthesis rsc.org |

| Heterogeneous | Palladium | 2-aminophenol and aldehydes | Magnetic nanoparticle support researchgate.net |

| Homogeneous | Ruthenium | 2-aminophenol and primary alcohols | High-temperature condensation oup.com |

| Homogeneous | Ruthenium | 2-arylbenzoxazinones and disulfides | Direct C-H functionalization rsc.org |

This table provides a summary of different catalytic approaches for the synthesis of benzoxazole derivatives.

Nanocatalysis for Enhanced Synthesis Efficiency

The quest for efficient and environmentally benign synthetic routes to this compound and its derivatives has led to the exploration of nanocatalysis. Nanocatalysts offer significant advantages, including high surface-area-to-volume ratios, which can lead to enhanced catalytic activity, selectivity, and milder reaction conditions.

Ag@Fe₂O₃ Core-Shell Nanoparticles: A notable advancement in this area is the use of magnetically separable Ag@Fe₂O₃ core-shell nanocatalysts. ckthakurcollege.netresearchgate.net These catalysts have demonstrated high efficiency in the one-pot condensation of 2-aminophenol and aromatic aldehydes to produce 2-phenylbenzoxazole (B188899) derivatives. ckthakurcollege.netresearchgate.net The reactions proceed at room temperature with high yields, typically ranging from 88-97%. ckthakurcollege.netresearchgate.net A key advantage of this system is the magnetic recoverability of the Ag@Fe₂O₃ nanoparticles, allowing for easy separation from the reaction mixture and reuse for several cycles without a significant loss of catalytic activity. ckthakurcollege.netckthakurcollege.net The synthesis is often carried out in ethanol, a relatively green solvent, further enhancing the environmental friendliness of the protocol. ckthakurcollege.net

Magnetic Solid Acid Nanocatalysts: Another class of effective nanocatalysts includes magnetic solid acids. For instance, a novel nanomagnetic solid acid catalyst, Fe₃O₄@SiO₂@(CH₂)₃-en-SO₃H/H₂SO₄, has been successfully employed for the synthesis of 2-arylbenzoxazoles. orgchemres.org This catalyst facilitates the cyclocondensation of 2-aminophenol with various aryl aldehydes under solvent-free conditions. orgchemres.org The catalyst's key features include its heterogeneous nature, high efficiency, and magnetic recyclability, which simplifies the purification process and allows for multiple reuses. orgchemres.org

TiO₂–ZrO₂ Nanocomposites: Mixed oxide nanocomposites, such as TiO₂–ZrO₂, have also been utilized as efficient catalysts for the synthesis of 2-aryl substituted benzoxazoles. ijpbs.comsemanticscholar.org These materials, often prepared via methods like co-precipitation, exhibit high catalytic activity at moderate temperatures. acs.org The use of TiO₂–ZrO₂ offers advantages such as short reaction times and good to excellent yields, contributing to a greener synthetic profile. acs.org

Table 1: Comparison of Nanocatalysts in the Synthesis of 2-Phenylbenzoxazole Derivatives

| Catalyst | Reactants | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reusability |

|---|---|---|---|---|---|---|

| Ag@Fe₂O₃ | 2-aminophenol, Benzaldehyde | Ethanol | Room Temp | 5-18 min | 88-97 | Yes (7 cycles) ckthakurcollege.netckthakurcollege.net |

| Fe₃O₄@SiO₂@(CH₂)₃-en-SO₃H/H₂SO₄ | 2-aminophenol, Benzaldehyde | Solvent-free | Optimized | Short | High | Yes orgchemres.org |

| TiO₂–ZrO₂ | 2-aminophenol, Aromatic aldehydes | Acetonitrile (B52724) | 60 | 15-25 min | 83-93 | - |

Lewis Acid and Brønsted Acid Catalyzed Transformations

Both Lewis and Brønsted acids have been extensively investigated as catalysts to promote the synthesis of this compound and its analogues, primarily through the condensation of 2-aminophenols with aldehydes or carboxylic acid derivatives.

Lewis Acid Catalysis: A variety of Lewis acids have proven effective in catalyzing the formation of the benzoxazole ring. For example, a method utilizing anhydrous aluminum chloride (AlCl₃) facilitates the ring cleavage of N-acylbenzotriazoles followed by cyclization to yield 2-aryl benzoxazoles. nih.govacs.org This reaction is typically performed at elevated temperatures in aprotic, nonpolar solvents like toluene. acs.org Other Lewis acids such as zinc triflate (Zn(OTf)₂) and indium(III) triflate (In(OTf)₃) have also been successfully used. ijpbs.comresearchgate.net Zinc triflate, for instance, catalyzes the reaction between 2-aminophenols and aldehydes. ijpbs.com Indium(III) triflate has been shown to be an effective catalyst for the reaction of 2-aminophenols with acyl chlorides under solvent-free conditions. researchgate.net

Brønsted Acid Catalysis: Brønsted acids are also widely employed in benzoxazole synthesis. A Brønsted acidic ionic liquid gel has been developed for the synthesis of benzoxazoles from 2-aminophenol and aldehydes under solvent-free conditions. acs.org This heterogeneous catalyst can be easily recovered and reused multiple times without significant loss of activity. acs.org In some cases, a combination of a Brønsted acid and a metal salt, such as copper iodide (CuI), is used to catalyze the cyclization of 2-aminophenols with β-diketones. organic-chemistry.org Furthermore, a dual Brønsted and Lewis acidic catalyst (Hf-BTC) has been used for the synthesis of 2-phenyl benzoxazole derivatives from 2-aminophenol and benzoyl chloride under microwave irradiation and solvent-free conditions. rsc.org

Table 2: Lewis and Brønsted Acid Catalyzed Synthesis of 2-Phenylbenzoxazole Derivatives

| Catalyst | Reactant 1 | Reactant 2 | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Anhydrous AlCl₃ | N-acylbenzotriazoles | - | Toluene, 140°C | Good to Excellent | nih.govacs.org |

| Brønsted acidic ionic liquid gel | 2-aminophenol | Aldehydes | Solvent-free, 130°C, 5h | 98 | acs.org |

| Hf-BTC (dual Brønsted/Lewis acid) | 2-aminophenol | Benzoyl chloride | Microwave, Solvent-free, 120°C, 15 min | 30-85 | rsc.org |

| In(OTf)₃ | 2-aminophenol | Acyl chlorides | Solvent-free | Good to Excellent | researchgate.net |

Organocatalysis and Metal-Free Catalytic Systems

In line with the principles of green chemistry, organocatalysis and metal-free catalytic systems have emerged as attractive alternatives to metal-based catalysts for the synthesis of this compound and related compounds. These methods avoid the use of potentially toxic and expensive heavy metals.

Organocatalysis: Organocatalysts, which are small organic molecules, can effectively promote the formation of benzoxazoles. For example, a supramolecular complex of (S)-proline and a thiourea (B124793) derivative has been used as an efficient catalyst in the enantioselective aldol (B89426) reaction of ketones with aldehydes, a reaction that can be a step in the synthesis of chiral benzoxazole precursors. uaeh.edu.mx N-heterocyclic carbenes (NHCs) have also been employed to catalyze the intramolecular cyclization of aldimines, formed from 2-aminophenols and aromatic aldehydes, to produce 2-arylbenzoxazoles under mild conditions. organic-chemistry.org

Metal-Free Catalytic Systems: Several metal-free approaches have been developed. One such system utilizes an iodine/dimethyl sulfoxide (B87167) (I₂/DMSO) catalytic system for the one-pot, multi-component synthesis of 2-aryl benzoxazoles from catechols, ammonium (B1175870) acetate, and alkenes, alkynes, or ketones. researchgate.net This I₂/DMSO pair acts as a mild and eco-friendly oxidative system. researchgate.net Another innovative metal-free catalyst is Fe₃O₄@SiO₂-imidazol-I, which has been used for the synthesis of benzoxazole derivatives from catechol, ammonium acetate, and a ketone in dimethylformamide (DMF) at 140°C. biolmolchem.com This catalyst is recyclable and can be used for multiple reaction cycles. biolmolchem.com

Table 3: Organocatalysis and Metal-Free Systems for Benzoxazole Synthesis

| Catalyst System | Reactants | Conditions | Key Features |

|---|---|---|---|

| (S)-proline-thiourea complex | Ketones, Aldehydes | Toluene or solvent-less, 0°C | Enantioselective, high yields and diastereoselectivities uaeh.edu.mx |

| N-heterocyclic carbene (NHC) | 2-aminophenols, Aromatic aldehydes | Mild conditions | Broad functional group tolerance organic-chemistry.org |

| I₂/DMSO | Catechols, Ammonium acetate, Alkenes/Alkynes/Ketones | Open air | Metal-free, eco-friendly researchgate.net |

| Fe₃O₄@SiO₂-imidazol-I | Catechol, Ammonium acetate, Ketone | DMF, 140°C, 12h | Metal-free, recyclable biolmolchem.com |

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is a significant focus of current research, aiming to reduce the environmental impact of chemical processes. This involves the use of alternative energy sources and the elimination of hazardous solvents.

Solvent-Free Reaction Conditions

Conducting reactions without a solvent, or under solvent-free conditions, is a cornerstone of green chemistry as it minimizes waste and reduces the use of often volatile and toxic organic compounds. Several methodologies for the synthesis of 2-phenylbenzoxazole derivatives have been successfully adapted to solvent-free conditions.

For instance, the synthesis of 2-arylbenzoxazoles has been achieved using a magnetically recoverable iron oxide (γ-Fe₂O₃) nanocatalyst under solvent-free conditions. rsc.org Similarly, a Brønsted acidic ionic liquid gel has been used as an efficient heterogeneous catalyst for the condensation of 2-aminophenol and aldehydes at 130°C without any solvent. acs.org This method offers high yields and the catalyst can be recycled. acs.org The use of a palladium-supported nanocatalyst has also been reported for the one-pot synthesis of 2-phenyl benzoxazole from 2-aminophenol and aldehydes under solvent-free conditions, although it requires a high temperature of 80°C and a long reaction time. nih.gov Furthermore, the synthesis of 2-substituted benzoxazoles has been reported using In(OTf)₃ as a catalyst under solvent-free conditions. researchgate.net

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced selectivity compared to conventional heating methods. researchgate.net This technique has been successfully applied to the synthesis of 2-phenylbenzoxazole and its derivatives.

A rapid and efficient synthesis of 2-aryl benzoxazoles has been reported through the coupling of 2-aminophenol with aromatic aldehydes under microwave irradiation in the presence of MnO₂ nanoparticles as an oxidant. researchgate.net Another green approach involves the use of a deep eutectic solvent, [CholineCl][oxalic acid], as a catalyst under microwave irradiation. mdpi.com This method provides good to excellent conversion and selectivity, and the catalyst can be recovered and reused. mdpi.com Microwave-assisted synthesis has also been employed for the reaction of 2-(4-amino phenyl) benzoxazole with aromatic aldehydes to form Schiff bases, which are then cyclized to thiazolidinone derivatives, all within minutes. ijpsdronline.com Additionally, a dual Brønsted and Lewis acidic catalyst (Hf-BTC) has been used in a microwave-assisted, solvent-free synthesis of 2-phenyl benzoxazole derivatives from 2-aminophenol and benzoyl chloride. rsc.org

Ultrasound-Assisted Synthetic Procedures

Ultrasound irradiation is another alternative energy source that can promote chemical reactions through the phenomenon of acoustic cavitation. This technique often leads to shorter reaction times, milder conditions, and improved yields. dntb.gov.ua

The synthesis of 2-aryl benzoxazoles has been achieved in excellent yields and high purities with short reaction times using a one-pot reaction of 2-aminophenol and aromatic aldehydes under ultrasound irradiation. researchgate.net This method employs KCN/[bmim]PF₆ as an efficient and eco-friendly catalyst. researchgate.net Another study demonstrated the synthesis of novel benzoxazole derivatives from o-aminocardanol and aromatic aldehydes using Indion 190 resin as a heterogeneous catalyst under ultrasonic irradiation in ethanol. ias.ac.in This protocol is noted for its fast conversion and the reusability of the catalyst. ias.ac.in Furthermore, sustainable synthesis of 2-(3,4-disubstituted phenyl)benzoxazole derivatives has been explored using various methods, including ultrasound-assisted synthesis, which often resulted in high yields comparable to or higher than conventional methods. mdpi.com

Table 4: Green Chemistry Approaches to 2-Phenylbenzoxazole Synthesis

| Green Chemistry Principle | Method/Catalyst | Conditions | Advantages |

|---|---|---|---|

| Solvent-Free | γ-Fe₂O₃ nanocatalyst | - | Reduced waste, easy product isolation rsc.org |

| Brønsted acidic ionic liquid gel | 130°C, 5h | High yield, recyclable catalyst acs.org | |

| Microwave-Assisted | MnO₂ nanoparticles | - | Rapid synthesis researchgate.net |

| [CholineCl][oxalic acid] | - | Good conversion, reusable catalyst mdpi.com | |

| Ultrasound-Assisted | KCN/[bmim]PF₆ | - | Excellent yields, short reaction times researchgate.net |

| Indion 190 resin | Ethanol | Fast conversion, reusable catalyst ias.ac.in |

Mechanochemical Synthesis Approaches

Mechanochemical synthesis, a technique that uses mechanical energy from methods like ball milling to induce chemical reactions, offers a significant green alternative to traditional solvent-based methods. encyclopedia.pub This approach is noted for being more atom-economical, energy-efficient, and time-efficient. nih.gov In the context of heterocyclic synthesis, mechanochemistry has been successfully applied to produce benzoxazoles, benzimidazoles, and benzothiazoles. nih.gov

The synthesis of benzoxazole derivatives, structurally related to this compound, has been achieved with high yields using mechanochemical reactions. mdpi.comnih.gov For instance, the condensation reaction of 2-aminophenol with aldehydes to form the core benzoxazole structure can be performed mechanochemically, often with the aid of a catalyst like ZnO nanoparticles. nih.gov This solvent-free method significantly reduces reaction times compared to conventional techniques, sometimes from hours to mere minutes. nih.gov The process involves grinding the solid reactants together, where the increased contact and localized energy input drive the reaction to completion. encyclopedia.pub Liquid-assisted grinding (LAG), where a small amount of liquid is added, can also be employed to enhance mass transfer and improve yields. cardiff.ac.ukresearchgate.net

Table 1: Comparison of Synthesis Methods for Benzoxazole Derivatives

| Method | Catalyst/Conditions | Reaction Time | Advantage | Reference |

|---|---|---|---|---|

| Conventional | ZnO nanoparticles / EtOH | 1 hour | Standard procedure | nih.gov |

| Mechanochemical | ZnO nanoparticles / 14 Hz | 5 minutes | Significant time reduction, solvent-free | mdpi.com, nih.gov |

| Ultrasound-Assisted | ZnO nanoparticles / 50 °C | 5 minutes | Rapid, energy-efficient | mdpi.com, nih.gov |

Utilization of Deep Eutectic Solvents

Deep eutectic solvents (DESs) have emerged as green and effective media for the synthesis of benzoxazole derivatives. researchgate.netrsc.org These solvents are typically mixtures of a hydrogen bond donor (e.g., glycerol, urea) and a hydrogen bond acceptor (e.g., choline (B1196258) chloride), forming a eutectic mixture with a melting point lower than the individual components. arkat-usa.org Their advantages include low cost, low toxicity, and often recyclability. researchgate.netrsc.org

The synthesis of 2-phenylbenzoxazole can be catalyzed by a DES, such as one composed of choline chloride and oxalic acid, sometimes in conjunction with microwave irradiation to enhance reaction rates. researchgate.net In one approach, the reaction between benzoxazoles and aromatic aldehydes to produce 2-arylbenzoxazoles proceeds smoothly in a [ZnCl₂][ethylene glycol]₄ DES, acting as the catalyst under solvent-free conditions. rsc.org This method avoids the need for expensive and toxic metal catalysts like palladium. rsc.org Similarly, the synthesis of 2H-benzo[b] Current time information in Bangalore, IN.acs.orgoxazin-3(4H)-one, a related benzoxazinone (B8607429) structure, has been efficiently achieved in a choline chloride/urea (B33335) DES at room temperature without any additional base or catalyst. arkat-usa.org The reaction progress is monitored, and upon completion, the product can often be extracted, and the DES can be recovered and reused. mdpi.comrsc.org

Derivatization and Functionalization Strategies for this compound Analogues

Introduction of Substituents on the Phenyl Moiety

The introduction of various substituents onto the 2-phenyl ring of the benzoxazole scaffold is a key strategy for modulating biological activity. mdpi.comnih.govnih.gov The synthesis of these analogues often involves the Suzuki cross-coupling reaction, where a boronic acid carrying the desired substituent is coupled with a halogenated precursor, such as 2-(2-bromophenyl)benzoxazole. nih.gov This method allows for the introduction of a wide array of functional groups, including methoxy (B1213986), methylthio, trifluoromethyl, cyano, and chloro groups. nih.gov

Another common route is the condensation of a substituted benzaldehyde with the appropriate 2-aminophenol. mdpi.comnih.gov This multi-step process can involve initial alkylation of a hydroxybenzaldehyde, followed by condensation to form a Schiff base, and subsequent cyclization to yield the final substituted 2-phenylbenzoxazole derivative. mdpi.comnih.gov Studies have shown that the nature and position of the substituent on the phenyl ring significantly influence the compound's properties. For example, derivatives with a methoxy group at the 3-position of the phenyl ring have demonstrated different activity profiles compared to unsubstituted analogues. mdpi.comnih.gov Similarly, introducing hydroxyl groups at specific positions, such as a 2,4-dihydroxyphenyl (resorcinol) moiety, has been shown to be crucial for certain biological activities. mdpi.com

Functionalization of the Benzoxazolone Heterocyclic Core

Modifying the benzoxazolone core itself is a critical strategy for exploring molecular diversity and structure-activity relationships. acs.orgnih.gov Functional groups can be introduced at the C(5), C(6), and C(7) positions of the benzoxazolone ring through various synthetic pathways. nih.gov Palladium-catalyzed cross-coupling reactions are a common method for installing substituents at the C(5) and C(6) positions. acs.orgnih.gov

An alternative approach for C(6) substitution involves a lithium-halogen exchange on a bromo-substituted benzoxazolone, followed by reaction with a ketone, dehydration, and hydrogenation. acs.orgnih.gov Nucleophilic aromatic substitution (SNAr) on activated fluoro-phenyl precursors followed by hydrogenation and intramolecular cyclization is another effective route for preparing C(6)-substituted benzoxazolones. acs.org The introduction of cyclic and heterocyclic groups at these positions has been a focus of research to improve properties like CNS penetrance. acs.orgnih.gov Conversely, exploration at the C(4)-position has been limited due to the chemical instability of the resulting derivatives. nih.gov

Table 2: Synthetic Strategies for Benzoxazolone Core Functionalization

| Position | Synthetic Method | Precursor Example | Reference |

|---|---|---|---|

| C(5) | Pd-catalyzed cross-coupling | C(5)-halogenated benzoxazolone | acs.org, nih.gov |

| C(6) | Pd-catalyzed cross-coupling | C(6)-halogenated benzoxazolone | acs.org, nih.gov |

| C(6) | Lithium-halogen exchange | 6-bromo-3H-1,3-benzoxazol-2-one | acs.org, nih.gov |

| C(6) | Nucleophilic aromatic substitution (SNAr) | Activated fluoro-phenyls | acs.org |

Synthesis of Schiff Base Derivatives and Related Adducts

Schiff bases, characterized by an imine or azomethine group (–C=N–), are important intermediates and final products derived from benzoxazole analogues. ekb.eg They are typically synthesized through the condensation reaction of a primary amine with a carbonyl compound like an aldehyde or ketone. ekb.egrjptonline.org In the context of benzoxazoles, Schiff bases are prepared by reacting an amino-benzoxazole derivative, such as benzo[d]oxazol-5-amine, with various aromatic aldehydes. rjptonline.org

These reactions are often carried out in a solvent like ethanol, sometimes with a catalytic amount of acid. ekb.egrjptonline.org The resulting Schiff bases can be further modified. For example, cycloaddition reactions with chloroacetic acid can yield oxazolidinone derivatives. chemmethod.com The formation of the Schiff base is confirmed by the appearance of a characteristic C=N stretching vibration in the IR spectrum and the disappearance of the primary amine signals. rjptonline.orgbjbs.com.br The versatility of the Schiff base linkage allows for the connection of the benzoxazole core to a wide variety of other chemical moieties, thereby expanding the structural diversity of the compound library. rjptonline.org

Structural Modifications for Exploring Molecular Diversity

A broad range of structural modifications are employed to generate diverse libraries of this compound analogues for chemical and biological screening. mdpi.comresearchgate.net A key strategy involves introducing a variety of substituents onto both the benzoxazole nucleus and the 2-phenyl ring. nih.govmdpi.com For instance, different benzoxazole cores like 6-methylbenzoxazole (B78594) and 6-chlorobenzoxazole can be combined with various substituted phenyl groups to create a matrix of related compounds. mdpi.com

Bioisosteric replacement is another powerful tool for exploring molecular diversity. nih.gov This involves substituting the benzoxazolone moiety with other fused heterocyclic systems, such as isatin (B1672199) or oxindole, to assess the impact on activity. nih.gov The insertion of an aza-group into the phenyl ring of the benzoxazolone scaffold has also been investigated. nih.gov Furthermore, the core scaffold can be linked to other heterocyclic systems, such as 1,3,4-oxadiazoles, by first converting the benzoxazole into a carboxylic acid hydrazide intermediate, which is then cyclized with an appropriate aromatic carboxylic acid. researchgate.net These diverse synthetic approaches allow for a systematic exploration of the chemical space around the this compound scaffold. researchgate.netnih.gov

Mechanistic Investigations of Reactions Involving 2 Phenyl 1,2 Benzoxazol 3 One

Elucidation of Reaction Pathways and Intermediate Species

The formation of 2-phenyl-1,2-benzoxazol-3-one and related benzoxazole (B165842) derivatives can proceed through various reaction pathways, often involving key intermediate species. One common route is the condensation of 2-aminophenols with carbonyl compounds. scielo.br For instance, the reaction of 2-aminophenol (B121084) with benzaldehyde (B42025) can lead to the formation of a Schiff base intermediate, which then undergoes cyclization. mdpi.com

In the synthesis of 2-aryl benzoxazoles from N-acylbenzotriazoles, a Lewis-acid-mediated ring cleavage of the N-acylbenzotriazole is a crucial step. This is followed by cyclization to yield the benzoxazole derivative. nih.gov An attempt to use a free-radical mechanism for this transformation was unsuccessful, leading instead to the formation of N-phenylbenzamide. nih.gov

Mechanistic studies involving the reaction of N-phenylbenzohydroxamic acid with 2,5-dichloro-1,4-benzoquinone (B146525) revealed the formation of a novel carbon-carbon bond, yielding a phenyl-quinone product. Notably, free radical intermediates were not detected in this process, suggesting an alternative pathway. acs.org

In some cases, the reaction mechanism involves the formation of a delocalized 2-azaallyl anion-type nucleophile. This intermediate can then participate in dearomative C-C bond-forming reactions. acs.org The synthesis of benzoxazoles from the reaction of 2-aminophenols and aldehydes can also be catalyzed by a Brønsted acidic ionic liquid gel. Mass spectrometry studies have been employed to confirm the proposed reaction mechanism in such systems. acs.org

The following table summarizes different reaction pathways and the key intermediates involved in the synthesis of benzoxazole derivatives.

| Starting Materials | Key Intermediates | Catalyst/Reagent | Final Product |

| 2-Aminophenol and Benzaldehyde | Schiff Base | Brønsted acidic ionic liquid gel | 2-Phenylbenzoxazole (B188899) |

| N-Acylbenzotriazoles | - | Anhydrous AlCl3 | 2-Aryl Benzoxazoles |

| N-Phenylbenzohydroxamic acid and 2,5-dichloro-1,4-benzoquinone | Phenyl-quinone adduct | - | Phenyl-quinone product |

| (Pseudo)benzylic primary amines and 2,6-di-tert-butyl-1,4-benzoquinone | Delocalized 2-azaallyl anion | Allylpalladium(II) electrophiles | Homoallylic primary amines |

Studies on Radical-Mediated Reaction Mechanisms

Radical-mediated reactions represent a significant pathway for the formation and functionalization of benzoxazole structures. These mechanisms often involve the generation of radical species that initiate a cascade of events leading to the final product.

For example, the synthesis of 2-arylbenzoxazoles can be achieved through a radical-mediated, transition-metal-free approach involving the direct C-H bond functionalization of arenes. researchgate.net The use of a phenalenyl (PLY) radical has been reported for the C-2 arylation of pyridine (B92270) using diazonium salts. researchgate.net The mechanism is initiated by the in-situ generation of a complex through the abstraction of a proton from the phenalenyl ligand in the presence of a base like potassium tert-butoxide (KOtBu). researchgate.net Radical trapping experiments using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) have been employed to confirm the involvement of aryl radicals in these reactions. researchgate.net

In the context of photoredox catalysis, acyl radicals can be generated from sources like 2-S-pyridyl thioesters, catalyzed by vitamin B12, or from benzaldehydes via a ruthenium-based photocatalyst. mdpi.com These acyl radicals can then participate in cascade reactions, such as the acylation of electron-deficient olefins. mdpi.com

A study on the asymmetric radical-type 1,2-alkoxy-sulfenylation of benzoxazole-2-thiols with vinylarenes, catalyzed by chiral vanadyl complexes, proposes a mechanism involving the generation of a benzoxazole-2-thiol radical (BzOxz-S•). acs.orgresearchgate.net This radical adds to the vinylarene to form a benzylic radical intermediate, which then undergoes enantiocontrolled trapping by an alkoxy group. acs.orgresearchgate.net

The following table details various radical species and their roles in the synthesis of benzoxazole and related heterocyclic compounds.

| Radical Species | Method of Generation | Role in Reaction |

| Aryl radical | Reaction of aryl diazonium salt with a phenalenyl-based radical | C-H arylation of heterocycles |

| Acyl radical | Photoredox catalysis using a Ru(II) complex and a peroxide initiator | Cascade reaction with alkenes |

| Benzoxazole-2-thiol radical (BzOxz-S•) | Hydrogen atom abstraction from benzoxazole-2-thiol by a t-butoxy radical | Addition to vinylarenes in 1,2-alkoxy-sulfenylation reactions |

| Carbamoyl radical | Single-electron oxidation of oxamic acid by a photoexcited catalyst | Intramolecular cyclization to form dihydroquinolin-2(1H)-ones |

Analysis of Oxidative Cyclization Pathways

Oxidative cyclization is a prevalent strategy for the synthesis of the benzoxazole core. This process typically involves the formation of a C-O bond through an intramolecular cyclization facilitated by an oxidizing agent.

One common method involves the condensation of 2-aminophenols with aldehydes, followed by oxidative cyclization of the resulting Schiff base intermediate. mdpi.com Various oxidizing agents have been employed for this transformation, including hypervalent iodine compounds, lead(IV) acetate, and manganese salts like Mn(OAc)₃·2H₂O and MnO₂. researchgate.net

For instance, the synthesis of 2-phenylbenzoxazole can be achieved through the reaction of 2-aminophenol and benzaldehyde, catalyzed by a palladium-supported nanocatalyst in the presence of oxygen as the oxidant. rsc.org Similarly, TiO₂–ZrO₂ has been used as a catalyst for the oxidative cyclization of 2-aminophenols and aromatic aldehydes. rsc.org Elemental sulfur has also been demonstrated as an effective oxidant for the oxidative condensation of 2-aminophenols with a range of aldehydes. researchgate.net

Mechanistic studies on MnO₂-mediated oxidative cyclization of "formal" Schiff's bases suggest that the reaction may proceed through the formation of an O-coordinated manganese complex. nih.gov In the case of iodine(III)-mediated benzoxazole formation, a proposed pathway involves the reaction of a nucleophilic phenolic oxygen with the iodine(III) reagent to form an aryloxy-λ³-iodane intermediate. researchgate.net Decomposition of this intermediate, followed by cyclization and loss of a proton, yields the benzoxazole product. researchgate.net An alternative single-electron transfer (SET) pathway, which would involve radical cation intermediates, has been investigated through radical inhibition tests. researchgate.net

The table below outlines different oxidizing systems and their applications in the synthesis of benzoxazoles via oxidative cyclization.

| Oxidizing System | Substrates | Key Mechanistic Feature |

| O₂ / Palladium-supported nanocatalyst | 2-Aminophenol and aldehydes | Catalytic aerobic oxidation |

| MnO₂ | Dihydrotriazines ("formal" Schiff's bases) | Formation of an O-coordinated manganese complex |

| I(III) reagents | Phenolic Schiff's bases | Formation of an aryloxy-λ³-iodane intermediate |

| Elemental Sulfur (S₈) | 2-Aminophenols and aldehydes | Stoichiometric oxidation |

| TiO₂–ZrO₂ | 2-Aminophenols and aromatic aldehydes | Catalytic oxidative cyclization |

The Role of Catalysts and Additives in Reaction Mechanisms

Catalysts and additives play a pivotal role in directing the reaction pathways and enhancing the efficiency of reactions involving this compound and its derivatives. Their functions range from activating substrates and facilitating bond formation to influencing the reaction mechanism itself.

In the synthesis of 2-arylbenzoxazoles, various metal catalysts have been employed. For example, copper(I)-catalyzed O-cyclization is a key step in a one-pot method starting from N-arylbenzamides, following an iron(III)-catalyzed bromination. researchgate.net Copper(II) oxide nanoparticles have also been used as a heterogeneous catalyst for the intramolecular cyclization of o-bromoaryl derivatives to form benzoxazoles. organic-chemistry.org

Lewis acids, such as anhydrous AlCl₃, are crucial for mediating the ring cleavage of N-acylbenzotriazoles, which is a key step in their conversion to 2-aryl benzoxazoles. nih.gov Brønsted acidic ionic liquids have also been developed as efficient heterogeneous catalysts for the synthesis of benzoxazoles from 2-aminophenols and aldehydes under solvent-free conditions. acs.org

In radical-mediated reactions, the choice of catalyst can be critical. For instance, chiral vanadyl complexes have been used to catalyze the asymmetric radical-type 1,2-alkoxy-sulfenylation of benzoxazole-2-thiols, achieving high enantioselectivity. acs.org The catalyst facilitates the generation of the key radical species and controls the stereochemical outcome of the reaction. acs.org

Additives can also significantly influence the reaction mechanism. In some tert-butoxide-catalyzed coupling reactions, the presence of certain additives can determine whether the reaction proceeds through an ionic or a radical pathway. researchgate.net In the oxidative condensation of 2-aminophenols and aldehydes using elemental sulfur as an oxidant, DMSO has been used as an additive. researchgate.net

The following table provides examples of catalysts and additives and their specific roles in the synthesis of benzoxazole derivatives.

| Catalyst/Additive | Reaction Type | Role |

| Copper(I) salts | Intramolecular cyclization | Catalyzes O-cyclization |

| Iron(III) triflimide | Halogenation | Catalyzes regioselective bromination of aryl rings |

| Anhydrous AlCl₃ | Benzotriazole ring cleavage | Lewis acid mediator |

| Brønsted acidic ionic liquid gel | Condensation and cyclization | Heterogeneous acid catalyst |

| Chiral vanadyl complexes | Asymmetric radical addition | Catalyzes radical generation and controls stereochemistry |

| Potassium tert-butoxide (KOtBu) | C-H functionalization | Base for generating active species |

| DMSO | Oxidative condensation | Additive |

Stereochemical Aspects and Isomerization Processes in Benzoxazolone Systems

The stereochemistry of benzoxazolone systems can be a critical factor, particularly in applications such as asymmetric catalysis and medicinal chemistry. The spatial arrangement of substituents on the benzoxazole core can significantly influence the molecule's properties and biological activity. scielo.br

A theoretical study on 2-(1,3-benzoxazol-2(3H)-ylidene) derivatives investigated the stereochemistry around the exocyclic double bond. scielo.br The study aimed to determine whether the observation of a single isomer by NMR spectroscopy was due to the exclusive formation of the most stable diastereoisomer or rapid rotation around the C=C bond. The results indicated that the E stereoisomer is significantly stabilized by an intramolecular hydrogen bond, making it the sole product observed. scielo.br This highlights the importance of non-covalent interactions in dictating the stereochemical outcome.

In the context of asymmetric synthesis, chiral catalysts are often employed to control the stereochemistry of the products. For example, chiral vanadyl complexes have been successfully used for the asymmetric radical-type 1,2-alkoxy-sulfenylation of vinylarenes with benzoxazole-2-thiols, yielding products with high enantiomeric excess. acs.orgresearchgate.net The chiral environment provided by the catalyst directs the approach of the reactants, leading to the preferential formation of one enantiomer.

Isomerization processes can also be relevant in benzoxazolone systems. For instance, the interconversion between different tautomeric forms or rotational isomers could potentially occur. The theoretical study mentioned above concluded that the rotational barriers for the investigated 2-ylidene-benzoxazoles were high enough to prevent fast isomerization at room temperature. scielo.br

The following table summarizes key stereochemical aspects and related processes in benzoxazolone systems.

| System/Process | Key Feature | Method of Investigation | Outcome/Observation |

| 2-(1,3-Benzoxazol-2(3H)-ylidene) derivatives | Stereochemistry of the exocyclic double bond | Theoretical calculations (DFT) | Pronounced stabilization of the E isomer due to intramolecular hydrogen bonding, preventing isomerization. |

| Asymmetric 1,2-alkoxy-sulfenylation | Enantioselective formation of a new chiral center | Chiral vanadyl catalysis | High enantiomeric excess of the (R)-configured product. |

| Alkylation of tricarbonylchromium-stabilized benzylic anions | Diastereoselective alkylation | Experimental studies with chiral complexes | Steric effects and the nature of the electrophile direct the stereochemical outcome. |

Structural Characterization and Advanced Analytical Techniques for 2 Phenyl 1,2 Benzoxazol 3 One

Spectroscopic Methodologies for Molecular Structure Confirmation

Spectroscopic techniques are fundamental in confirming the molecular framework of 2-Phenyl-1,2-benzoxazol-3-one by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H-NMR: In the ¹H-NMR spectrum of a related benzoxazole (B165842) derivative, protons on the aromatic rings typically appear in the range of δ 7.0-8.5 ppm. For instance, in 1-(4-Methyl-2-phenyl-1,3-benzoxazol-6-yl)-3-(pyridin-4-ylmethyl)urea, the aromatic protons resonate between δ 7.07 and 8.52 ppm. jst.go.jp The specific shifts and coupling patterns of the protons in this compound would provide precise information about the substitution pattern on both the phenyl and benzoxazolyl rings.

¹³C-NMR: The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. In related benzoxazole structures, the carbon of the oxazole (B20620) ring (C=N) typically appears around δ 160-163 ppm. jst.go.jpmdpi.com Aromatic carbons resonate in the region of δ 97-151 ppm. jst.go.jp For example, in a substituted 2-phenylbenzoxazole (B188899) derivative, the carbon signals were observed at δ: 16.3, 41.8, 97.2, 115.8, 121.9, 126.7, 129.1, 129.4, 131.2, 135.1, 138.2, 149.4, 150.4, 155.2, and 160.5 ppm. jst.go.jp

Table 1: Representative NMR Data for Related Benzoxazole Derivatives

| Nucleus | Chemical Shift (δ) Range (ppm) | Notes |

|---|---|---|

| ¹H | 7.0 - 8.5 | Aromatic protons |

| ¹³C | 97 - 151 | Aromatic carbons |

| ¹³C | ~160 - 163 | C=N carbon of the oxazole ring |

Note: Data is based on analogous structures and serves as a predictive guide.

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show key absorption bands. Aromatic C-H stretching vibrations typically appear around 3030 cm⁻¹. libretexts.org The C=O (carbonyl) group of the lactam ring is expected to show a strong absorption band in the region of 1700-1750 cm⁻¹. The C=N stretching vibration of the oxazole ring would likely be observed around 1600-1650 cm⁻¹. Furthermore, characteristic absorptions for the aromatic C=C bonds are expected in the 1450-1600 cm⁻¹ range. libretexts.org In the IR spectrum of a similar compound, 2-phenyl-4H-3,1-benzoxazin-4-one, these characteristic peaks are observed. researchgate.netnist.gov

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | ~3030 | Weak to Medium |

| C=O (Lactam) Stretch | ~1700 - 1750 | Strong |

| C=N Stretch | ~1600 - 1650 | Medium |

| Aromatic C=C Stretch | ~1450 - 1600 | Medium |

Mass spectrometry (MS) is a critical technique for determining the molecular weight and investigating the fragmentation pattern of a compound. For this compound (C₁₃H₉NO₂), the expected molecular weight is approximately 211.22 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The mass spectrum of the related compound 2-phenylbenzoxazole shows a molecular ion peak at m/z 195, corresponding to its molecular weight. chemicalbook.com The fragmentation pattern observed in the mass spectrum can provide further structural information by revealing stable fragments of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to separate components of a mixture. ualberta.ca For this compound, TLC can be used to:

Assess Purity: A pure sample of the compound should ideally show a single spot on the TLC plate when developed with an appropriate solvent system. ualberta.ca

Monitor Reactions: TLC can be used to track the consumption of starting materials and the formation of the product during the synthesis of this compound. ualberta.ca

The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound for a given TLC system (stationary phase and mobile phase). libretexts.org By comparing the Rf value of the synthesized product with that of a known standard, a preliminary identification can be made. The choice of eluent (mobile phase) is crucial for achieving good separation.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of this compound and related heterocyclic compounds in various matrices. The method's high resolution and sensitivity make it ideal for purity assessment, quantitative determination in bulk and formulated products, and for studying the compound in biological fluids. researchgate.net

Reversed-phase HPLC (RP-HPLC) is the most common mode employed for the analysis of benzoxazole and isothiazolinone derivatives. scielo.brsielc.com In this technique, a non-polar stationary phase, typically a C18 or a phenyl-bonded silica (B1680970) column, is used with a polar mobile phase. researchgate.netmdpi.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

A typical HPLC method involves an isocratic or gradient elution using a mobile phase composed of an organic solvent like acetonitrile (B52724) or methanol (B129727) mixed with an aqueous buffer. mdpi.comnih.govnih.gov Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, which allows for the selection of an optimal wavelength for maximum absorbance of the analyte, thereby enhancing sensitivity. nih.govnih.gov For this compound, the extensive conjugation in its structure results in strong UV absorbance, making this detection method highly suitable. researchgate.net

Method validation is performed according to established guidelines to ensure linearity, accuracy, precision, and robustness. researchgate.net Linearity is confirmed by generating a calibration curve over a range of concentrations, with correlation coefficients (r²) typically exceeding 0.999. researchgate.netmdpi.com The limits of detection (LOD) and quantification (LOQ) are experimentally determined to define the method's sensitivity. researchgate.netscielo.br

Table 1: Example HPLC Parameters for Analysis of Related Heterocyclic Compounds

| Parameter | Condition | Source |

|---|---|---|

| Column | Phenomenex Luna C18 (150 x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Acetonitrile / Water (30:70, v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV at 306 nm | researchgate.net |

| Temperature | 30°C | researchgate.net |

Table 2: Representative HPLC Method Validation Data

| Parameter | Value | Source |

|---|---|---|

| Linearity Range | 50 - 2000 ng/mL | researchgate.net |

| Correlation Coefficient (r²) | > 0.999 | researchgate.netscielo.brmdpi.com |

| Limit of Detection (LOD) | 14.03 ng/mL | researchgate.net |

| Limit of Quantification (LOQ) | 42.80 ng/mL | researchgate.net |

| Percent Recovery | 97.97 - 102.80 % | researchgate.net |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by mass) of a compound. For newly synthesized batches of this compound, elemental analysis serves as a crucial quality control step to verify its empirical formula (C₁₃H₉NO₂) and purity. researchgate.net

The technique involves combusting a small, precisely weighed sample of the compound in a stream of oxygen. The resulting combustion gases (carbon dioxide, water, and nitrogen oxides) are collected and measured, allowing for the calculation of the mass percentages of carbon, hydrogen, and nitrogen. The oxygen content is typically determined by difference.

The experimentally determined percentages of each element are then compared with the theoretical values calculated from the compound's molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's identity and compositional integrity. researchgate.netrsc.org

Table 3: Elemental Analysis Data for this compound (C₁₃H₉NO₂)

| Element | Theoretical % | Found % (Example) |

|---|---|---|

| Carbon (C) | 73.93% | 73.91% |

| Hydrogen (H) | 4.30% | 4.32% |

| Nitrogen (N) | 6.63% | 6.60% |

| Oxygen (O) | 15.14% | (Not directly measured) |

Note: "Found %" values are representative examples based on typical experimental accuracy for related compounds. researchgate.net

Other Advanced Spectroscopic Techniques (e.g., UV-Vis for Kinetics, EPR for Radicals)

Beyond standard structural elucidation, advanced spectroscopic methods are employed to investigate the dynamic properties of this compound, such as its reaction kinetics and the formation of radical intermediates.

UV-Vis Spectroscopy for Kinetics UV-Visible (UV-Vis) spectroscopy is a powerful tool for studying the kinetics of reactions involving chromophoric molecules like this compound. rsc.org The presence of the conjugated phenyl and benzoxazolone systems results in characteristic absorption bands in the UV region of the electromagnetic spectrum. researchgate.net

Reaction kinetics can be monitored by tracking the change in absorbance at a specific wavelength (λmax) over time. For instance, in degradation or photolysis studies, the decrease in the absorbance of the parent compound's λmax can be used to calculate the reaction rate. rsc.orgresearchgate.net Conversely, the formation of a product with a different chromophore can be monitored by the appearance of a new absorption band. researchgate.net The extinction coefficient (ε) at a particular wavelength is critical for quantitative analysis, as a high ε value allows for the detection of small changes in concentration. researchgate.net

Table 4: Example UV Absorption Maxima for Related Benzoxazole Structures

| Compound | Solvent | λmax (nm) | Source |

|---|---|---|---|

| 2-(4-CH₃-phenyl)-1,3-benzoxazole | Acetonitrile | ~300 | researchgate.net |

Electron Paramagnetic Resonance (EPR) for Radicals Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique used exclusively for the detection and characterization of species with one or more unpaired electrons, such as free radicals. bhu.ac.innih.gov This method is invaluable for studying reaction mechanisms that may involve radical intermediates, such as photochemical processes. rsc.org

When this compound is subjected to conditions that could induce homolytic bond cleavage (e.g., UV photolysis), EPR spectroscopy can be used to detect and identify any resulting radical species. rsc.orgresearchgate.net The EPR spectrum provides key information, including the g-value, which is characteristic of the radical's electronic environment, and hyperfine splitting patterns, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N). This data allows for the determination of the radical's structure and electron distribution. uleth.ca In cases where radicals are too short-lived to detect directly, spin trapping techniques can be used, where a "spin trap" molecule reacts with the transient radical to form a more stable, persistent radical that can be readily observed by EPR. rsc.org

Theoretical and Computational Studies of 2 Phenyl 1,2 Benzoxazol 3 One

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable tools for elucidating the molecular structure, electronic properties, and reactivity of chemical compounds. For 2-Phenyl-1,2-benzoxazol-3-one and its derivatives, these computational methods provide profound insights that complement experimental findings.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for predicting the geometry and electronic properties of molecules. grafiati.comnih.gov For benzoxazole (B165842) derivatives, DFT calculations, often employing the B3LYP functional with basis sets like 6-311++G(d,p), are used to optimize the molecular structure. ajchem-a.com This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. ajchem-a.com

The optimized geometry provides data on bond lengths, bond angles, and dihedral angles. For instance, in a related benzoxazole derivative, the benzoxazole moiety was found to be nearly planar. ias.ac.inresearchgate.net Theoretical calculations for a similar compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, showed that the optimized bond lengths in the phenyl rings were in the range of 1.386–1.403 Å. ajchem-a.com Such calculations can reveal subtle differences between theoretically predicted structures in the gaseous phase and experimentally determined structures in the solid state, which can be attributed to intermolecular interactions in the crystal lattice. nih.gov

Hartree-Fock (HF) and Semi-Empirical Methods (e.g., CNDO/2)

Alongside DFT, Hartree-Fock (HF) theory is another fundamental ab initio method used in computational chemistry. grafiati.com HF calculations have been employed to study various benzoxazole derivatives, often in conjunction with DFT to provide a comparative analysis of the results. grafiati.comresearchgate.neteurjchem.com While DFT methods include electron correlation effects, HF theory does not, which can lead to differences in the predicted properties. However, HF remains a valuable tool, particularly for providing a baseline for more advanced calculations.

Semi-empirical methods, such as CNDO/2 (Complete Neglect of Differential Overlap), offer a computationally less expensive alternative to ab initio methods. These methods use parameters derived from experimental data to simplify the calculations. While not as accurate as DFT or HF, they can still provide useful qualitative insights into the electronic structure and properties of large molecules.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. ajchem-a.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. grafiati.com For many benzoxazole derivatives, DFT calculations have been used to determine the HOMO-LUMO energies and the corresponding energy gap. ajchem-a.comaksaray.edu.tr For example, a study on a similar heterocyclic system reported a HOMO-LUMO energy gap of 3.97 eV, indicating a molecule that is soft and highly reactive. grafiati.com The distribution of the HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.50 |

| ELUMO | -2.53 |

| Energy Gap (ΔE) | 3.97 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.deresearchgate.net The MEP surface is colored to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net Green and yellow areas represent regions of intermediate potential. researchgate.net

For benzoxazole derivatives, MEP maps calculated using methods like B3LYP/6-311++G** reveal that the negative potential is often localized around electronegative atoms like oxygen and nitrogen. ias.ac.inresearchgate.net Specifically, the oxygen atom of the carbonyl group is often identified as a site for electrophilic attack due to its high negative potential. researchgate.net Conversely, the hydrogen atoms of the phenyl rings typically show positive potential, making them potential sites for nucleophilic interactions. researchgate.net

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational frequency analysis is a powerful technique used to interpret and assign experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, a theoretical spectrum can be generated and compared with the experimental one. esisresearch.orgmdpi.com DFT methods, such as B3LYP, are commonly used for these calculations. researchgate.netresearchgate.net

A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and the approximations inherent in the computational methods, leading to better agreement with experimental data. researchgate.net For benzoxazole and its derivatives, vibrational analysis helps to confirm the molecular structure and provides a detailed understanding of the vibrational modes associated with different functional groups. researchgate.netesisresearch.org For example, characteristic stretching vibrations of C=O, C-N, and C-O-C bonds can be identified and assigned. esisresearch.org The absence of imaginary frequencies in the calculated spectrum confirms that the optimized geometry corresponds to a true energy minimum. esisresearch.org

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C=O) | 1750 | 1765 | Carbonyl stretch |

| ν(C-N) | 1340 | 1325 | Carbon-Nitrogen stretch |

| ν(C-O-C) | 1250 | 1245 | Asymmetric stretch |

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide detailed information about a single, optimized molecular structure, Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape and dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of how the molecule moves and changes its shape. hep.com.cn

For flexible molecules like this compound, which has a rotatable phenyl group, MD simulations can reveal the different conformations the molecule can adopt and the energy barriers between them. This is particularly important for understanding how the molecule might interact with biological targets, as its conformation can significantly influence its binding affinity. chemmethod.comvietnamjournal.ru Studies on related benzoxazole derivatives have used MD simulations to investigate the stability of ligand-receptor complexes, providing insights into their potential biological activity. hep.com.cnvietnamjournal.runih.gov

Theoretical Insights into Chemical Reactivity and Selectivity

Theoretical and computational chemistry provides powerful tools to understand the inherent reactivity and selectivity of molecules like this compound. Methods such as Density Functional Theory (DFT) are employed to calculate a variety of molecular properties and reactivity descriptors that offer a quantitative basis for predicting chemical behavior. researchgate.netasrjetsjournal.org

Frontier Molecular Orbital (FMO) Theory: A key concept in understanding chemical reactivity is the Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. malayajournal.org A smaller HOMO-LUMO gap suggests that the molecule is more chemically reactive. semanticscholar.org

For benzoxazole derivatives, the HOMO-LUMO energy gap can be calculated to predict their relative reactivity. For example, in a study of three benzoxazole derivatives, the compound with the smallest HOMO-LUMO gap (3.80 eV) was identified as the most chemically reactive. semanticscholar.org The energies of HOMO and LUMO, along with the energy gap, dictate the charge transfer that occurs within the molecule. malayajournal.org

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) is another valuable descriptor for predicting reactivity. esisresearch.org It maps the electrostatic potential onto the electron density surface of a molecule, revealing the regions most susceptible to electrophilic and nucleophilic attack. asrjetsjournal.org The MEP surface helps in understanding intermolecular interactions, such as hydrogen bonding, and plays a role in biological recognition processes. esisresearch.orgbeilstein-journals.org

In MEP maps, regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. beilstein-journals.orgbhu.ac.in For instance, in a derivative of benzoxazole, the most negative MEP values were found around oxygen and nitrogen atoms, indicating these as likely sites for electrophilic interaction. ias.ac.in Conversely, the most positive potentials were located on hydrogen atoms, marking them as sites for nucleophilic attack. bhu.ac.inias.ac.in

Global and Local Reactivity Descriptors: Quantum chemical calculations provide a suite of reactivity descriptors that quantify different aspects of a molecule's reactivity. asrjetsjournal.org These include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system.

Hardness (η) and Softness (σ): Measures of the molecule's resistance to change in its electron distribution. A lower HOMO-LUMO gap is associated with lower hardness and higher softness, indicating greater reactivity. ijacskros.com

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

Nucleophilicity Index (N): A measure of the molecule's ability to donate electrons.

These descriptors, derived from the energies of the frontier orbitals, provide a comprehensive picture of the molecule's reactivity profile. asrjetsjournal.org For example, a lower value for the HOMO-LUMO energy gap in certain benzoxazole derivatives suggests high chemical reactivity, biological activity, and polarizability. ijacskros.com

Computational Prediction of Spectroscopic Properties

Computational methods, particularly DFT, are extensively used to predict and interpret the spectroscopic properties of molecules, including their vibrational (FT-IR and Raman) and nuclear magnetic resonance (NMR) spectra. asrjetsjournal.orgesisresearch.org These theoretical calculations provide valuable insights that complement and help in the assignment of experimental data. esisresearch.org